Cas no 42087-80-9 (Methyl 4-chloro-2-nitrobenzoate)
Methyl 4-chloro-2-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-chloro-2-nitrobenzoate
- Benzoic acid,4-chloro-2-nitro-, methyl ester
- 4-Chloro-2-nitrobenzoic Acid Methyl Ester
- METHYL4-CHLORO-2-NITROBENZOATE
- JWOSXVMUUBWGOL-UHFFFAOYSA-N
- UCG337W522
- 2-Nitro-4-chlorobenzoic acid methyl ester
- NSC17028
- PubChem4583
- VZ32644
- Benzoic acid, 4-chloro-2-nitro-, methyl ester
- NSC 17028
- UNII-UCG337W522
- Methyl 4-chloro-2-nitrobenzoate, 99%
- 42087-80-9
- CS-0150880
- SCHEMBL1315721
- NSC-17028
- FT-0628624
- SY112082
- AC-26028
- A20234
- D89331
- InChI=1/C8H6ClNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H
- EINECS 255-654-1
- MFCD00007213
- Q27291020
- DTXSID9022289
- METHYL 2-NITRO-4-CHLOROBENZOATE
- NS00031097
- AKOS008908808
- DB-050841
- DTXCID602289
-
- MDL: MFCD00007213
- Inchi: 1S/C8H6ClNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
- InChI Key: JWOSXVMUUBWGOL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)OC)=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 214.99900
- Monoisotopic Mass: 214.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 72.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.426
- Melting Point: 43.0 to 45.0 deg-C
- Boiling Point: 285.6°Cat760mmHg
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.568
- PSA: 72.12000
- LogP: 2.55800
- Solubility: Not determined
Methyl 4-chloro-2-nitrobenzoate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S26-S36
- Risk Phrases:R36/37/38
Methyl 4-chloro-2-nitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 4-chloro-2-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25235-5g |
Methyl 4-chloro-2-nitrobenzoate |
42087-80-9 | 98% | 5g |
¥28.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25235-25g |
Methyl 4-chloro-2-nitrobenzoate |
42087-80-9 | 98% | 25g |
¥102.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X25235-100g |
Methyl 4-chloro-2-nitrobenzoate |
42087-80-9 | 98% | 100g |
¥401.0 | 2024-07-18 | |
| TRC | M295688-500mg |
Methyl 4-chloro-2-nitrobenzoate |
42087-80-9 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | M295688-1g |
Methyl 4-chloro-2-nitrobenzoate |
42087-80-9 | 1g |
$75.00 | 2023-05-18 | ||
| TRC | M295688-2.5g |
Methyl 4-chloro-2-nitrobenzoate |
42087-80-9 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | M295688-5g |
Methyl 4-chloro-2-nitrobenzoate |
42087-80-9 | 5g |
$98.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M869441-5g |
Methyl 4-Chloro-2-nitrobenzoate |
42087-80-9 | 97% | 5g |
177.30 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 217352-25G |
Methyl 4-chloro-2-nitrobenzoate |
42087-80-9 | 99% | 25G |
¥827.89 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 217352-100G |
Methyl 4-chloro-2-nitrobenzoate |
42087-80-9 | 99% | 100G |
2209.46 | 2021-05-17 |
Methyl 4-chloro-2-nitrobenzoate Suppliers
Methyl 4-chloro-2-nitrobenzoate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 4-chloro-2-nitrobenzoate
Methyl 4-chloro-2-nitrobenzoate (CAS No. 42087-80-9): A Versatile Intermediate in Modern Chemical Biology
Methyl 4-chloro-2-nitrobenzoate (CAS No. 42087-80-9) is a significant intermediate in the realm of chemical biology, playing a pivotal role in the synthesis of various pharmacologically active compounds. This compound, characterized by its 4-chloro and 2-nitro substituents, offers a unique structural framework that makes it invaluable for medicinal chemistry applications.
The chemical structure of Methyl 4-chloro-2-nitrobenzoate consists of a benzoate core modified with a chlorine atom at the fourth position and a nitro group at the second position. This arrangement provides a rich platform for further functionalization, enabling the development of diverse derivatives with tailored biological activities. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, making it a preferred choice for synthetic chemists.
In recent years, Methyl 4-chloro-2-nitrobenzoate has garnered attention for its utility in the synthesis of novel therapeutic agents. Its derivatives have been explored in various pharmacological contexts, including anti-inflammatory, anticancer, and antimicrobial applications. The nitro group, in particular, serves as a versatile handle for further chemical modifications, such as reduction to amino groups or conversion to other functional moieties.
One of the most compelling aspects of Methyl 4-chloro-2-nitrobenzoate is its role in the development of small-molecule inhibitors targeting specific biological pathways. For instance, researchers have leveraged its structural features to design inhibitors of enzymes involved in cancer progression. The chlorine substituent at the fourth position allows for selective interactions with biological targets, enhancing the potency and selectivity of these inhibitors.
The pharmaceutical industry has also utilized Methyl 4-chloro-2-nitrobenzoate as a building block for the synthesis of antiviral agents. Its derivatives have been investigated for their potential to disrupt viral replication mechanisms. The combination of the 4-chloro and 2-nitro groups provides a scaffold that can be modified to interact with viral proteins and enzymes, offering a promising approach to combat emerging viral threats.
The synthesis of Methyl 4-chloro-2-nitrobenzoate typically involves nitration and chlorination reactions on a suitable aromatic precursor. These reactions are well-established in organic chemistry and can be optimized to achieve high yields and purity. The compound's stability under various reaction conditions further enhances its appeal as an intermediate in complex synthetic schemes.
In conclusion, Methyl 4-chloro-2-nitrobenzoate (CAS No. 42087-80-9) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery and development is likely to grow even further.
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